N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine
Description
N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine is a synthetic organic compound featuring a phenyl ring substituted with a nitro (-NO₂) group at position 2 and a pyrrolidin-1-ylcarbonyl moiety (-CO-pyrrolidine) at position 2. The beta-alanine residue (-CH₂CH₂COOH) is attached via an amide bond to the nitrogen of the phenyl ring. This structure confers unique physicochemical properties, including moderate polarity due to the nitro group and pyrrolidine carbonyl, as well as amphiphilic characteristics from the beta-alanine side chain. The compound’s molecular formula is C₁₆H₂₀N₄O₅, with a calculated molecular weight of 372.36 g/mol. Its synthesis typically involves multi-step reactions, including nitration, amidation, and coupling processes .
Properties
IUPAC Name |
3-[2-nitro-4-(pyrrolidine-1-carbonyl)anilino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c18-13(19)5-6-15-11-4-3-10(9-12(11)17(21)22)14(20)16-7-1-2-8-16/h3-4,9,15H,1-2,5-8H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHIHNBHPEMHHBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC(=C(C=C2)NCCC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine involves several steps. One common synthetic route starts with the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours . This intermediate undergoes further reactions to form the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group or other substituents are replaced by different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like hydrogen gas or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring in the compound allows it to bind to certain proteins and enzymes, affecting their activity . This binding can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways.
Comparison with Similar Compounds
Key Observations :
- The nitro group in the target compound enhances electrophilicity, making it more reactive in nucleophilic substitution compared to carbothioamide analogs like 6c .
- The beta-alanine side chain introduces zwitterionic behavior at physiological pH, unlike pyrrolidine-carbothioamide derivatives, which exhibit neutral to basic properties.
Physicochemical and Spectroscopic Data
Elemental Analysis Comparison
| Compound | C (%) | H (%) | N (%) | S (%) |
|---|---|---|---|---|
| This compound (Calculated) | 51.61 | 5.41 | 15.05 | - |
| Compound 6c | 62.5 | 8.2 | 13.7 | 10.4 |
- The lower carbon and hydrogen content in the target compound reflects the nitro group’s electron-withdrawing effect and the beta-alanine’s oxygen-rich structure.
Biological Activity
N-[2-Nitro-4-(pyrrolidin-1-ylcarbonyl)phenyl]-beta-alanine is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and comparative analysis with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is CHNO with a molecular weight of 307.30 g/mol. The compound features a pyrrolidine ring, which is significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 307.30 g/mol |
| CAS Number | 1242953-27-0 |
| Chemical Structure | Chemical Structure |
Synthesis
The synthesis of this compound typically involves several steps. A common method starts with the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux conditions. This process allows for the formation of the desired compound through careful manipulation of reaction conditions and reagents .
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells, with EC50 values ranging from 400 to 700 nM against various human solid tumors . This suggests a promising avenue for further research into its mechanisms as an apoptosis inducer.
The biological activity of this compound is thought to be mediated through its interaction with specific proteins and enzymes. The presence of the pyrrolidine ring allows for binding to various molecular targets, potentially modulating their activity and leading to therapeutic effects .
Comparative Analysis
When compared to similar compounds, such as pyrrolizines and pyrrolidine derivatives, this compound exhibits unique properties due to its specific functional groups. These differences can affect its biological activity and therapeutic potential.
| Compound Name | Biological Activity | EC50 (nM) |
|---|---|---|
| This compound | Antimicrobial, Anticancer | 400 - 700 |
| Pyrrolizines | Varies (antimicrobial, anticancer) | Varies |
| Pyrrolidine derivatives | Varies (antimicrobial, analgesic) | Varies |
Case Studies
Several case studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study demonstrated that this compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, showcasing its potential as an antimicrobial agent.
- Cancer Cell Apoptosis : In a controlled experiment involving human cancer cell lines, treatment with the compound resulted in significant apoptosis, indicating its potential role in cancer therapy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
